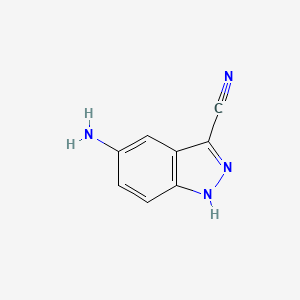

5-Amino-1H-indazole-3-carbonitrile

Beschreibung

The Significance of the Indazole Scaffold in Heterocyclic Chemistry

Heterocyclic compounds are a major class of organic molecules that are fundamental to the metabolism of living cells. nih.govresearchgate.net Among these, the indazole scaffold has garnered significant attention in pharmaceutical and medicinal chemistry. nih.govaustinpublishinggroup.com Although derivatives of indazole are not commonly found in nature, a vast number of synthetic indazole-containing compounds exhibit a wide array of important pharmacological activities. nih.govaustinpublishinggroup.com

The indazole nucleus is considered a "privileged scaffold" because its structure is a recurring motif in many biologically active molecules and approved drugs. researchgate.net This framework's versatility allows for diverse substitutions, leading to compounds with activities such as anti-inflammatory, antibacterial, anti-HIV, antifungal, and antitumor properties. nih.govnih.govresearchgate.net The ability of the indazole ring system to serve as a structural motif in drug molecules has made it a focal point for chemists in drug discovery and development. nih.gov Consequently, numerous methods have been developed to synthesize and functionalize these heterocycles to explore their therapeutic potential. nih.govaustinpublishinggroup.com

Contextualizing 5-Amino-1H-indazole-3-carbonitrile within Indazole Derivatives

This compound is a specific example of a disubstituted indazole, where the functional groups at the C3 and C5 positions are key to its utility. The substituent at the C3 position is particularly important, as functionalization at this site is of great current interest in research. austinpublishinggroup.com The presence of a carbonitrile group at C3, which can be hydrolyzed to a carboxylic acid or reduced to an amine, makes it a versatile handle for chemical modification.

Furthermore, the 1H-indazole-3-amine substructure, which can be derived from the carbonitrile, is recognized as an effective "hinge-binding fragment." nih.gov This is a critical feature in medicinal chemistry, particularly in the design of kinase inhibitors, where such fragments can interact with the hinge region of the enzyme's ATP binding site. nih.govnih.gov The amino group at the C5 position also offers a site for further chemical elaboration. Research has shown that substituents on the benzene (B151609) ring of the indazole, such as at the C5 position, can significantly influence the biological activity of the resulting compounds. nih.govnih.gov Therefore, this compound serves as a valuable starting material or intermediate, providing multiple points for diversification to create libraries of novel compounds for biological screening. nih.govnih.gov

Academic Research Trajectories for this compound

The primary academic research trajectory for this compound is its use as a key building block in the synthesis of potential therapeutic agents, especially in oncology. nih.govresearchgate.net The indazole scaffold is a core component of several marketed anticancer drugs, including kinase inhibitors. nih.govnih.gov

Research efforts are often focused on the following areas:

Synthesis of Kinase Inhibitors: The 1H-indazole-3-amine/amide fragment is crucial for activity in several kinase inhibitors. nih.gov Derivatives of this compound are synthesized and tested for their ability to inhibit various protein kinases that are implicated in cancer cell growth and proliferation. nih.gov For instance, studies on 1H-indazole-3-carboxamide derivatives have explored their potential as inhibitors of enzymes like GSK-3. nih.gov

Development of Novel Anticancer Agents: Scientists utilize this compound as a scaffold to create new series of compounds for antiproliferative screening. nih.govresearchgate.net By introducing different aromatic groups at the C5 position via reactions like the Suzuki coupling, researchers can explore how various substituents affect the antitumor activity against different cancer cell lines. nih.gov One study highlighted that modifying the C5 position of indazole had a significant impact on the anti-proliferative activity against hepatoma (Hep-G2) cells. nih.gov

Fragment-Based Drug Design: The compound can be used in fragment-based approaches to drug discovery. The 1H-indazole core serves as a starting point, and derivatives are designed to build upon this fragment to achieve high-potency and selective inhibitors against specific biological targets. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-4-8-6-3-5(10)1-2-7(6)11-12-8/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEYZMRZVKMQBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626547 | |

| Record name | 5-Amino-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89939-59-3 | |

| Record name | 5-Amino-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Derivatization and Functionalization of 5 Amino 1h Indazole 3 Carbonitrile

Functionalization of the Amino Moiety at Position 5

The amino group at the C5 position of the indazole ring is a versatile handle for introducing a wide array of substituents, significantly influencing the molecule's biological activity and physicochemical properties.

The amino group readily participates in nucleophilic substitution reactions, most notably acylation. Acetylation, a common transformation, can be achieved using acetylating agents like acetic anhydride. For instance, the acetylation of related amino-indazole systems has been well-documented. nih.govbibliotekanauki.pl This reaction typically proceeds by treating the amino-indazole with the acylating agent, often in the presence of a base or in an appropriate solvent, to yield the corresponding acetamido derivative. nih.gov Such modifications are crucial for exploring the structure-activity relationships (SAR) of indazole-based compounds. nih.gov

Chemoselective O-acylation of hydroxyamino acids can be achieved under acidic conditions, which ensures the complete protonation of amine functionalities, thereby preventing their reaction. beilstein-journals.org While not a direct functionalization of the amino group itself, this principle of protecting the amine via protonation is a key concept in the selective modification of molecules containing both amino and other nucleophilic groups.

Reductive amination provides a powerful and versatile method for the alkylation of the amino group. masterorganicchemistry.comorganic-chemistry.org This two-step process typically involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding secondary or tertiary amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices. masterorganicchemistry.comorganic-chemistry.org This strategy allows for the introduction of a diverse range of alkyl and aryl groups, significantly expanding the chemical space accessible from the 5-amino-1H-indazole-3-carbonitrile starting material. masterorganicchemistry.com

Direct alkylation of amines with alkyl halides can be challenging to control and often leads to mixtures of mono- and poly-alkylated products. masterorganicchemistry.com However, under specific conditions, direct alkylation can be a viable strategy.

| Reaction Type | Reagents | Product Type | Key Features |

| Acylation | Acyl Halides, Anhydrides | Amides | Modifies electronic properties, introduces new interaction points. |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amines | Highly versatile for introducing a wide variety of substituents. |

| Direct Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Can be difficult to control, may lead to over-alkylation. |

Transformations Involving the Carbonitrile Group at Position 3

The carbonitrile group at the C3 position is another key site for chemical modification, offering a gateway to several important functional groups.

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. chemguide.co.uk This can be accomplished using various reducing agents, including lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with reagents like Raney Nickel or Palladium on carbon (Pd/C). chemguide.co.ukresearchgate.net The resulting aminomethyl group at the C3 position can serve as a valuable building block for further derivatization, enabling the construction of more complex molecular architectures. The choice of reducing agent can be critical, especially in the presence of other reducible functional groups within the molecule. researchgate.net For instance, LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, while catalytic hydrogenation may offer greater selectivity under specific conditions. chemguide.co.ukresearchgate.net

The carbonitrile group can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid. byjus.comchemistrysteps.com This transformation is typically carried out under acidic or basic conditions. byjus.comumich.edu The initial hydrolysis step yields the 5-amino-1H-indazole-3-carboxamide. sigmaaldrich.com Further hydrolysis, often under more stringent conditions, leads to the formation of 5-amino-1H-indazole-3-carboxylic acid. nih.gov These derivatives are valuable intermediates in their own right, as the amide and carboxylic acid functionalities can participate in a wide range of coupling reactions, allowing for the attachment of various molecular fragments. The synthesis of indazole-3-carboxamides is of significant interest due to their potential as kinase inhibitors and other biologically active agents. nih.govunina.it

| Starting Functional Group | Reaction | Reagents | Product Functional Group |

| Nitrile (-CN) | Reduction | LiAlH₄, H₂/Catalyst (e.g., Raney Ni, Pd/C) | Primary Amine (-CH₂NH₂) |

| Nitrile (-CN) | Hydrolysis | H₃O⁺ or OH⁻ | Carboxamide (-CONH₂) |

| Carboxamide (-CONH₂) | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid (-COOH) |

Regioselective Functionalization at Nitrogen (N1, N2) and Carbon (C3) Positions

The indazole ring possesses two nitrogen atoms, N1 and N2, which can be functionalized, typically through alkylation or arylation. nih.govbeilstein-journals.orgnih.gov The regioselectivity of these reactions is a critical aspect, as the position of the substituent can have a profound impact on the biological activity of the resulting compound. nih.govbeilstein-journals.org

Direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products. nih.govbeilstein-journals.org However, regioselective protocols have been developed. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1 alkylation for certain substituted indazoles. nih.govd-nb.inforesearchgate.net Conversely, conditions can be optimized to favor N2 substitution. nih.govrsc.org The choice of base, solvent, and electrophile all play a role in directing the regiochemical outcome of the reaction. nih.govd-nb.info

Functionalization at the C3 position is also a key strategy for modifying the indazole core. chim.itmdpi.com While direct C-H functionalization can be challenging, methods such as metal-catalyzed cross-coupling reactions have been successfully employed. chim.itmdpi.com For example, after halogenation of the C3 position, Suzuki or other cross-coupling reactions can be used to introduce aryl or other groups. chim.itmdpi.com

The interplay between functionalization at the nitrogen and carbon positions allows for the synthesis of a vast library of indazole derivatives with diverse substitution patterns, which is essential for the exploration of their therapeutic potential. researchgate.netnih.govresearchgate.net

| Position | Reaction Type | Common Reagents/Conditions | Outcome | | --- | --- | --- | | N1 | Alkylation | NaH in THF | Often favors N1 substitution. nih.govd-nb.info | | N2 | Alkylation | Varies, can be influenced by substrate and conditions. nih.govrsc.org | Can be selectively achieved. nih.govrsc.org | | C3 | Halogenation | I₂, KOH in DMF | Introduction of a halogen for further coupling. chim.it | | C3 | Cross-Coupling | Pd catalyst, boronic acids (Suzuki) | Introduction of aryl or other groups. mdpi.com |

N-Alkylation Strategies and Regioisomeric Control

The N-alkylation of indazoles is a fundamental transformation that often leads to a mixture of N-1 and N-2 regioisomers. nih.gov The ratio of these isomers is influenced by a variety of factors, including the substitution pattern on the indazole ring, the choice of alkylating agent, the base, and the solvent. nih.govwuxibiology.com

The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. nih.gov However, kinetic and thermodynamic factors can be manipulated to favor the formation of one regioisomer over the other. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving high N-1 selectivity in the alkylation of various substituted indazoles. nih.gov This high N-1 regioselectivity is particularly pronounced for indazoles bearing C-3 substituents such as carboxymethyl, tert-butyl, and carboxamide groups, where >99% N-1 selectivity has been observed. nih.gov

Conversely, certain substituents can direct the alkylation to the N-2 position. For example, indazoles with a C-7 nitro or carboxylate group have demonstrated excellent N-2 regioselectivity. nih.gov The electronic properties of the substituents play a crucial role; electron-withdrawing groups can influence the nucleophilicity of the nitrogen atoms in the indazole ring. In the case of 1H-indazole-3-carbonitrile, the electron-withdrawing nature of the cyano group at the C-3 position is expected to influence the regioselectivity of N-alkylation. nih.gov

Mitsunobu conditions have also been explored for the N-alkylation of indazoles and have been shown to favor the formation of the N-2 regioisomer. nih.gov This provides a complementary strategy to the NaH/THF system for accessing the alternative regioisomer. The choice of base and solvent can also lead to solvent-dependent regioselectivity. nih.gov

| Indazole Substituent | Reaction Conditions | Major Regioisomer | Reference |

|---|---|---|---|

| 3-Carboxymethyl | NaH, THF, Alkyl bromide | N-1 (>99%) | nih.gov |

| 3-tert-Butyl | NaH, THF, Alkyl bromide | N-1 (>99%) | nih.gov |

| 3-Carboxamide | NaH, THF, Alkyl bromide | N-1 (>99%) | nih.gov |

| 7-NO2 | NaH, THF, Alkyl bromide | N-2 (≥96%) | nih.gov |

| General | Mitsunobu Conditions | N-2 | nih.gov |

Directed C-H Functionalization at Indazole Ring Positions

Direct C-H functionalization is a powerful tool for the efficient and atom-economical modification of heterocyclic scaffolds. rsc.org In the context of this compound, the amino group can potentially act as a directing group to guide the functionalization to specific positions on the benzene (B151609) portion of the indazole ring.

Transition-metal-catalyzed C-H activation is a common strategy for the functionalization of indazoles. nih.gov The regioselectivity of these reactions is often controlled by the presence of a directing group. While specific examples for this compound are not extensively reported, the principles of directed C-H functionalization can be extrapolated. The amino group at the C-5 position could direct ortho-functionalization to the C-4 or C-6 positions.

The functionalization of the C-3 position of 2H-indazoles has been achieved through transition metal-catalyzed C-H activation or radical pathways. rsc.org For 1H-indazoles, strategies for C-H functionalization at various positions have also been developed. nih.gov The electronic nature of the substituents on the indazole ring can influence the reactivity and regioselectivity of C-H functionalization reactions. The electron-withdrawing cyano group at C-3 and the electron-donating amino group at C-5 in this compound would likely have a combined electronic effect on the reactivity of the C-H bonds of the indazole ring.

| Position | Directing Group Influence | Potential Reaction Type | Reference |

|---|---|---|---|

| C-4 | Ortho to C-5 Amino Group | Palladium-catalyzed Arylation | nih.gov |

| C-6 | Ortho to C-5 Amino Group | Palladium-catalyzed Arylation | nih.gov |

| C-7 | Remote C-H Functionalization | Transition-metal Catalysis | rsc.org |

Late-Stage Functionalization Techniques

Late-stage functionalization (LSF) refers to the introduction of functional groups into complex molecules at a late step in the synthetic sequence. wikipedia.org This approach is highly valuable in drug discovery for the rapid generation of analogues with improved properties. For this compound, LSF techniques could be employed to modify the core structure without the need for de novo synthesis.

Photoredox catalysis has emerged as a powerful tool for the late-stage functionalization of heterocycles under mild conditions. nih.gov This methodology can be used for the introduction of various functional groups, including alkyl groups. The presence of the amino group in this compound may influence the reactivity and selectivity of such transformations.

The functionalization of heterocycles can also be achieved through the use of pre-functionalized reagents that can react with C-H bonds under specific catalytic conditions. While direct LSF examples on this compound are scarce, the general principles of LSF on amino- and cyano-substituted heterocycles can provide guidance. The compatibility of the existing functional groups (amino and cyano) with the LSF reaction conditions is a critical consideration.

| Functionalization Type | Methodology | Potential Site | Reference |

|---|---|---|---|

| Alkylation | Photoredox Catalysis | Indazole Ring C-H | nih.gov |

| Arylation | Transition-metal Catalysis | Indazole Ring C-H | nih.gov |

Spectroscopic and Crystallographic Characterization Methodologies for Indazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For indazole derivatives, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons on the fused benzene (B151609) ring and the N-H protons of the indazole core and amino group.

For comparison, the ¹H NMR spectrum of the related compound 5-aminoindole (B14826) shows signals corresponding to its aromatic and amine protons. chemicalbook.com Similarly, studies on other substituted indazoles, such as 5-bromo-1H-indazole, also provide a basis for interpreting the expected spectral features. chemicalbook.com

Table 1: Representative ¹H NMR Data for a Related Indazole Derivative (Note: This table is illustrative and not specific to 5-Amino-1H-indazole-3-carbonitrile)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 7.50 | d | 8.5 |

| H-6 | 7.20 | dd | 8.5, 2.0 |

| H-7 | 7.80 | d | 2.0 |

| NH₂ | 5.50 | br s | - |

| NH | 11.50 | br s | - |

Carbon (¹³C) NMR Analysis

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the aromatic ring are expected to resonate in the region of approximately 100-150 ppm. The carbon atom attached to the cyano group (C-3) would likely appear at a lower field due to the electron-withdrawing nature of the nitrile, while the carbon of the cyano group itself would have a characteristic chemical shift in the range of 115-125 ppm. The carbon atom bonded to the amino group (C-5) would be shifted upfield compared to the other aromatic carbons due to the electron-donating effect of the amino group. The chemical shifts of indazole carboxylic acids have been studied, providing a reference for the expected ranges of the carbon signals in the indazole ring system. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | ~105-115 |

| C-3a | ~120-130 |

| C-4 | ~110-120 |

| C-5 | ~140-150 |

| C-6 | ~110-120 |

| C-7 | ~115-125 |

| C-7a | ~135-145 |

| CN | ~115-125 |

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduepfl.ch In the case of this compound, COSY would be used to identify which aromatic protons are adjacent to one another on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduepfl.ch This is crucial for assigning the carbon signals based on the already assigned proton signals.

The combined application of these 2D NMR techniques provides a comprehensive and detailed map of the molecular structure. researchgate.net

Application in Structure Elucidation and Conformational Analysis

NMR spectroscopy is the definitive method for the structure elucidation of novel indazole derivatives. By integrating the information from 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, chemists can confirm the regiochemistry of substitution on the indazole ring and verify the presence and connectivity of all functional groups. ipb.pt For instance, the reaction of NH-indazoles with formaldehyde (B43269) was studied using NMR to determine the formation of N1-CH₂OH derivatives. nih.gov

Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed for conformational analysis. mdpi.com NOESY reveals through-space interactions between protons that are close to each other in space, even if they are not directly bonded. This information is valuable for understanding the preferred three-dimensional arrangement of the molecule in solution. While not explicitly detailed for this compound in the provided results, the principles of conformational analysis using NMR are well-established for various organic molecules. mdpi.commdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine (N-H), nitrile (C≡N), and aromatic (C=C and C-H) functionalities.

N-H Stretching : The amino group (NH₂) would typically exhibit two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H stretch of the indazole ring would also appear in this region, possibly as a broader band.

C≡N Stretching : The cyano group has a very characteristic and sharp absorption band in the region of 2210-2260 cm⁻¹. The presence of a strong peak in this area is a clear indicator of the nitrile functional group. nih.gov

Aromatic C=C and C-H Stretching : The aromatic ring will show several absorption bands. The C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. The aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹.

The IR spectrum of 1H-indazole hydrochloride provides a reference for the vibrational modes of the core indazole structure. nist.gov

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretching | 3300 - 3500 |

| Indazole (N-H) | Stretching | ~3100 - 3300 |

| Nitrile (C≡N) | Stretching | 2210 - 2260 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Aromatic (C-H) | Stretching | > 3000 |

Raman Spectroscopy (Dispersive and FT-Raman)

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the molecular structure and chemical bonding within a sample. It is particularly useful for characterizing the functional groups and skeletal vibrations of heterocyclic compounds like indazoles.

In the study of indazole compounds, Raman spectra reveal characteristic peaks corresponding to the vibrations of the fused bicyclic system and its substituents. For the parent molecule, 1H-indazole, Surface-Enhanced Raman Spectroscopy (SERS) has been used to study its interaction with silver surfaces. nih.gov The SERS data, interpreted with the aid of Density Functional Theory (DFT) calculations, suggest that 1H-indazole adsorbs non-dissociatively onto the metal, interacting via its nitrogen atoms and the ring's π-system. nih.gov The orientation of the molecule relative to the surface can also be inferred from changes in the relative intensities of certain enhanced bands. nih.gov

For substituted indazoles, such as those containing amino groups, Raman spectroscopy can be used to probe the protonation state of these functional groups. ruc.dk Studies on amino acids and peptides have demonstrated that Raman spectra are sensitive to the molecular environment and intermolecular bonding. ruc.dknih.gov Differential Raman spectroscopy has been effectively employed to distinguish between classes of synthetic cannabinoids, including those with an indazole core, by analyzing characteristic peak differences in regions such as 650-540 cm⁻¹. nih.gov This highlights the technique's sensitivity to subtle structural variations within the broader indazole family.

Table 1: Illustrative Raman Shifts for Indazole-Related Moieties

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Compound Class/Moiety | Reference |

| 3200-2800 | C-H stretching vibrations | 1H-Indazole | nih.gov |

| 1800-100 | Ring skeletal vibrations, C=C and C=N stretching | 1H-Indazole | nih.gov |

| 650-540 | Differential characteristic peaks for classification | Indazole Amides | nih.gov |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of organic compounds. When coupled with chromatographic separation techniques, it allows for the analysis of complex mixtures and the identification of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of volatile and thermally stable compounds like many indazole derivatives. In this technique, compounds are separated by GC and subsequently ionized, typically by electron impact (EI), causing predictable fragmentation. The resulting mass spectrum serves as a molecular fingerprint.

GC-MS has been extensively used for the identification and quantification of indazole-containing synthetic cannabinoids in various matrices. nih.govnih.gov The fragmentation patterns under EI are crucial for structural elucidation. nih.govresearchgate.net For instance, studies on indazole carboxamide derivatives show characteristic fragmentation routes that help in identifying the core structure and its substituents. nih.gov The analysis of 3-methyl-4,5,6,7-tetrahydro-1H-indazole by GC-MS revealed a molecular ion peak at m/z 136 and major fragments at m/z 108 and 94. mdpi.com The NIST Mass Spectrometry Data Center provides an electron ionization spectrum for 5-Aminoindazole (B92378), a compound closely related to this compound, which is a key reference for identifying this structural class. nist.gov Furthermore, commercial suppliers often use GC to determine the purity of 5-Amino-1H-indazole, indicating the suitability of this method for its analysis. thermofisher.kr

Table 2: Common GC-MS Parameters and Findings for Indazole Derivatives

| Parameter | Value / Finding | Compound Class | Reference |

| Ionization Mode | Electron Impact (EI) | Indazole Cannabinoids | researchgate.net |

| Quantitative Method | Selective Ion Monitoring (SIM) | Indazole Amides | nih.gov |

| Linear Range | 0.025–1 mg/mL | Indazole Amides in E-liquids | nih.govresearchgate.net |

| Fragmentation Pattern | Characteristic ions for the indazole core and side chains, allowing for structural identification. | Indazole Carboxamides | nih.gov |

| Purity Assay | A purity of ≥97.5% for 5-Amino-1H-indazole is determined by GC analysis. | 5-Amino-1H-indazole | thermofisher.kr |

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation. This makes it ideal for determining the molecular weight of polar and thermally labile compounds. When coupled with a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF), it provides highly accurate mass measurements, enabling the determination of a compound's elemental composition. researchgate.net

High-Resolution Mass Spectrometry (HRMS) has been employed to characterize various indazole derivatives. nih.gov For example, in the study of indazole-3-carboxamide metabolites using an Orbitrap mass spectrometer, researchers could infer metabolite structures based on accurate molecular mass and MS/MS fragmentation spectra. nih.gov These studies identified characteristic fragment ions for the indazole acylium cation (m/z 145.0398) and hydroxylated indazole rings, demonstrating the power of HRMS in structural analysis. nih.gov The MassBank repository contains a high-resolution LC-ESI-QFT record for the parent 1H-indazole, detailing its exact mass (118.05310) and MS2 fragmentation data. This information is foundational for identifying the indazole core in more complex derivatives.

Table 3: Example HRMS Data for an Indazole Derivative

| Parameter | Observation | Compound | Reference |

| Compound Class | Indazole-3-carboxamide | ADB-BUTINACA | nih.gov |

| Ionization Mode | ESI+ | ADB-BUTINACA | nih.gov |

| Protonated Molecule (m/z) | 331.2129 | ADB-BUTINACA | nih.gov |

| Mass Error | < 5 ppm | Indazole-3-carboxamide Metabolites | nih.gov |

| Characteristic Fragment | m/z 145.0398 (Indazole acylium cation) | Indazole-3-carboxamide Derivatives | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

While the specific crystal structure for this compound is not detailed in the provided search results, the structures of several related indazole derivatives have been reported, illustrating the utility of this technique. For example, the crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide was determined to be in the orthorhombic space group P212121. nih.gov The analysis revealed that the indazole system is nearly planar and makes a dihedral angle of 47.53 (10)° with the benzene ring. nih.gov Another study reported the crystal structure of 4-(3-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)benzoic acid. mdpi.com Such studies provide unambiguous confirmation of molecular connectivity and stereochemistry. researchgate.net The cohesion of the crystal lattice is often governed by hydrogen bonding networks, which are also fully characterized by this method. nih.gov

Table 4: Crystallographic Data for an Exemplary Indazole Derivative

| Parameter | Value | Compound | Reference |

| Compound Name | N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide | N/A | nih.gov |

| Formula | C₁₇H₁₆ClN₃O₂S | N/A | nih.gov |

| Crystal System | Orthorhombic | N/A | nih.gov |

| Space Group | P2₁2₁2₁ | N/A | nih.gov |

| a (Å) | 8.1736 (12) | N/A | nih.gov |

| b (Å) | 22.504 (4) | N/A | nih.gov |

| c (Å) | 19.279 (3) | N/A | nih.gov |

| V (ų) | 3546.2 (10) | N/A | nih.gov |

| Z | 8 | N/A | nih.gov |

Computational Chemistry and Mechanistic Investigations for 5 Amino 1h Indazole 3 Carbonitrile

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) serves as a powerful tool to elucidate the intrinsic properties of 5-Amino-1H-indazole-3-carbonitrile at the atomic level. These calculations provide a foundational understanding of its stability, electronic characteristics, and reactivity.

Electronic Structure Analysis

DFT studies are instrumental in mapping the electronic landscape of this compound. The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to understanding its chemical behavior. For analogous heterocyclic systems, the HOMO is typically distributed over the electron-rich portions of the molecule, while the LUMO is localized on the electron-deficient regions. In the case of this compound, the amino group at the C5 position is expected to significantly influence the HOMO, enhancing its electron-donating capacity. Conversely, the electron-withdrawing nature of the carbonitrile group at the C3 position would lower the energy of the LUMO, making the molecule a potential electron acceptor.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. DFT calculations on related indazole derivatives have shown that the distribution and energy of these orbitals can be finely tuned by substituent groups. nih.gov For instance, studies on similar aromatic compounds with amino and cyano groups have demonstrated a significant charge transfer character, which is crucial for their optical and electronic properties. researchgate.netresearchgate.net

A hypothetical representation of the HOMO-LUMO distribution for this compound is presented below:

| Orbital | Expected Localization |

|---|---|

| HOMO | Primarily on the indazole ring and the amino group |

| LUMO | Concentrated around the carbonitrile group and the pyrazole (B372694) part of the ring |

Reactivity Parameter Prediction

Global reactivity descriptors, derived from the conceptual DFT framework, provide quantitative measures of a molecule's reactivity. These parameters, including chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω), are calculated from the energies of the HOMO and LUMO.

| Reactivity Descriptor | Formula | Interpretation |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Chemical Softness (σ) | 1 / η | Measure of the molecule's polarizability |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Tendency to attract electrons |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons |

Studies on indazole and its derivatives have shown that these parameters are valuable in predicting their chemical behavior. core.ac.uk For this compound, the presence of both an electron-donating group (amino) and an electron-withdrawing group (carbonitrile) is expected to result in a moderate chemical hardness and a significant electrophilicity index, suggesting its potential to participate in various chemical reactions.

Mechanistic Pathways of Indazole Synthesis Reactions

The synthesis of the indazole core can be achieved through various strategic routes. While a specific mechanistic study for this compound is not extensively reported, plausible pathways can be inferred from established methods for synthesizing substituted indazoles.

One common approach involves the cyclocondensation of a suitably substituted o-fluorobenzonitrile with hydrazine (B178648). nih.gov For the synthesis of this compound, a potential precursor would be 2-fluoro-4-aminobenzonitrile. The proposed mechanism would involve the initial nucleophilic attack of hydrazine on the nitrile carbon, followed by an intramolecular cyclization with the elimination of a fluoride (B91410) ion.

Another versatile method is the Suzuki coupling reaction, which allows for the introduction of various substituents onto the indazole scaffold. nih.gov A synthetic strategy could involve the synthesis of a bromo-substituted indazole precursor, followed by a Suzuki coupling to introduce the amino group.

The table below summarizes potential synthetic routes to the this compound core:

| Reaction Type | Starting Materials | Key Steps | Reference Analogy |

| Cyclocondensation | 2-fluoro-4-aminobenzonitrile, Hydrazine | Nucleophilic addition, Intramolecular cyclization | nih.gov |

| Suzuki Coupling | 5-Bromo-1H-indazole-3-carbonitrile, Amine source | Palladium-catalyzed cross-coupling | nih.gov |

| Domino Process | Substituted acetophenone, Hydrazine | Hydrazone formation, SNAr ring closure | mdpi.com |

Molecular Docking and Dynamics Simulations

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are pivotal in exploring the potential of this compound as a therapeutic agent by predicting its interactions with biological targets.

Ligand-Target Interaction Prediction

Molecular docking studies on various indazole derivatives have revealed their potential to bind to a range of biological targets, including protein kinases and receptors. nih.govjocpr.com These studies indicate that the indazole scaffold can act as a versatile pharmacophore. For this compound, the amino group can act as a hydrogen bond donor, while the nitrogen atoms of the indazole ring and the nitrile group can act as hydrogen bond acceptors. These interactions are crucial for stable binding within the active site of a protein.

For instance, docking studies of similar indazole-based compounds have shown key interactions with amino acid residues such as leucine, glutamine, and phenylalanine in the binding pockets of various enzymes. jocpr.com The predicted binding mode of this compound would likely involve a combination of hydrogen bonding and hydrophobic interactions, contributing to its binding affinity.

Conformational Behavior and Binding Affinity Studies

Molecular dynamics simulations provide a dynamic picture of the ligand-protein complex, allowing for the assessment of its stability and the conformational changes that occur upon binding. These simulations can further refine the binding poses obtained from docking and provide a more accurate estimation of the binding free energy.

The following table summarizes the types of interactions and potential targets for indazole derivatives, which can be extrapolated to this compound:

| Target Class | Key Interacting Residues (Examples) | Predicted Interaction Types | Reference Analogy |

| Protein Kinases | LEU, GLN, PHE | Hydrogen bonding, π-π stacking, Hydrophobic interactions | jocpr.com |

| Receptors | HIS, GLN | Hydrogen bonding, van der Waals interactions | jocpr.com |

Reaction Mechanism Elucidation

Computational models are instrumental in mapping the potential energy surfaces of reactions, identifying transition states, and determining the most favorable reaction pathways for the functionalization of the indazole core.

Radical Reaction Pathways in Functionalization

While direct studies on the radical functionalization of this compound are not extensively documented, general principles of radical chemistry can be applied to understand its potential reactivity. The functionalization of heterocyclic compounds through radical mechanisms is a powerful tool in synthetic chemistry. Recent advances have focused on the selective C–H functionalization, which often involves a hydrogen atom transfer (HAT) step. rsc.org The stability and reactivity of radical intermediates are key to the success of these transformations. rsc.org

Computational studies on other nitrogen-containing heterocycles and aromatic systems can provide insights. For instance, the radical Fukui function (f⁰) is a conceptual DFT descriptor used to predict the local reactivity of molecules towards radical attacks. researchgate.net Such calculations could identify the most susceptible sites for radical addition on the this compound scaffold. The stability of the resulting radical intermediates is also a critical factor, with more stable radicals being more readily formed. nih.gov

Table 1: Key Concepts in Radical Functionalization

| Concept | Description | Relevance to this compound |

| Hydrogen Atom Transfer (HAT) | A key step in many radical reactions where a hydrogen atom is abstracted to form a radical intermediate. rsc.org | The amino group and aromatic C-H bonds are potential sites for HAT. |

| Radical Stability | The thermodynamic stability of the radical intermediate formed. nih.gov | Delocalization of the unpaired electron into the indazole ring system would stabilize the radical. |

| Fukui Function (f⁰) | A DFT descriptor that predicts the most likely sites for radical attack in a molecule. researchgate.net | Could be computationally determined to predict regioselectivity in radical reactions. |

Hydrogen Transfer and Cyclization Mechanisms

Intramolecular hydrogen transfer, particularly researchgate.netcreative-biolabs.com-hydride shifts, followed by cyclization is a well-established strategy for constructing complex heterocyclic systems. researchgate.netcreative-biolabs.com While not directly studied for this compound, related mechanisms have been computationally and experimentally investigated for other nitrogen-containing heterocycles. For example, DFT calculations have been used to elucidate the cyclization mechanism of di-t-butyl 2-(2-aminophenyl)-2-methyl malonate to an oxindole, revealing that acid-assisted protonation significantly lowers the activation energy. nih.gov

In the context of this compound, a hypothetical intramolecular cyclization could be envisioned, potentially involving the amino and nitrile groups. Theoretical studies could model the feasibility of such a reaction, exploring the transition states and the influence of catalysts. A theoretical study on the synthesis of 1H-indazole from o-fluorobenzaldehyde proposed a hydrogen-bond-propelled mechanism for the cyclization step, highlighting the importance of non-covalent interactions in directing the reaction. researchgate.net

Chelation and Non-Covalent Interactions in Regioselectivity

The regioselectivity of reactions involving this compound can be significantly influenced by chelation and other non-covalent interactions. The amino group and the nitrogen atoms of the indazole ring can act as coordinating sites for metal catalysts or other reagents, thereby directing functionalization to a specific position.

DFT studies on other heterocyclic systems have demonstrated the importance of such interactions. For example, the regioselective synthesis of researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives was shown to be highly dependent on the reaction conditions and the substitution pattern of the starting materials, implying a subtle interplay of electronic and steric effects that could be modeled computationally. rsc.org Similarly, molecular docking and dynamics simulations have been used to understand how amine functionalization affects the interaction of molecules with biological targets through hydrogen bonding and other non-covalent forces. nih.gov For this compound, computational analysis of its molecular electrostatic potential (MEP) could predict sites susceptible to electrophilic and nucleophilic attack, providing a basis for understanding its reactivity and regioselectivity in various reactions. nih.gov

In Silico Prediction of Metabolite Formation and Biotransformations

Computational tools play a crucial role in predicting the metabolic fate of xenobiotics, including compounds like this compound. nih.gov These in silico methods can be broadly categorized into ligand-based and structure-based approaches. creative-biolabs.comnih.gov Ligand-based methods rely on the chemical structure of the compound to predict its sites of metabolism, while structure-based methods model the interaction between the compound and metabolic enzymes like cytochrome P450s. creative-biolabs.comnih.gov

For this compound, several metabolic transformations can be predicted based on its functional groups. The aromatic ring is susceptible to hydroxylation, a common Phase I metabolic reaction catalyzed by cytochrome P450 enzymes. The amino group can undergo oxidation, N-acetylation, or conjugation reactions. The nitrile group could potentially be hydrolyzed to a carboxylic acid or a primary amide.

Various online platforms and software, such as MetaTox and SwissADME, can be used to generate predictions for the metabolites of novel compounds. mdpi.comnih.gov These tools use databases of known metabolic reactions to predict the most likely biotransformations. mdpi.com For instance, a computational study on the mycotoxin alternariol (B1665735) predicted 12 potential metabolites, including products of aromatic hydroxylation, methylation, and conjugation. mdpi.com

Table 2: Predicted Metabolic Pathways for this compound

| Functional Group | Predicted Metabolic Reaction | Potential Metabolite |

| Aromatic Ring | Aromatic Hydroxylation (Phase I) | Hydroxylated this compound |

| Amino Group | N-Acetylation (Phase II) | 5-Acetamido-1H-indazole-3-carbonitrile |

| Amino Group | Glucuronidation (Phase II) | This compound-N-glucuronide |

| Nitrile Group | Hydrolysis | 5-Amino-1H-indazole-3-carboxamide or 5-Amino-1H-indazole-3-carboxylic acid |

It is important to note that these are predictions, and experimental verification is necessary to confirm the actual metabolic profile of this compound.

Structure Activity Relationship Sar Studies of 5 Amino 1h Indazole 3 Carbonitrile Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of derivatives based on the 5-amino-1H-indazole-3-carbonitrile core is highly sensitive to modifications at three key positions: the 5-amino group, the 3-nitrile group, and various locations on the indazole ring.

Influence of Amino Group Modifications

The amino group at the C-5 position is a critical anchor for biological activity, often involved in forming key interactions with target proteins. Its modification into various amide derivatives has been a successful strategy in drug design. For instance, converting the 5-amino group to a mercapto acetamide (B32628) moiety is a feature found in many cytotoxic drugs, where it can establish significant interactions within the active sites of enzymes like histone deacetylases. nih.gov

In the development of antitumor agents, the transformation of the 3-aminoindazole structure into a 1H-indazole-3-amide has been shown to be crucial for enhancing activity. nih.gov This suggests that while the primary amine is a key starting point, its conversion to a more complex amide can lead to improved potency. For example, in a series of 3,5-disubstituted indazole derivatives, modification of the amino group was a central part of the molecular hybridization strategy to produce compounds with significant antitumor activity. nih.gov

Role of Nitrile Group and its Derivatives at Position 3

The nitrile group at the C-3 position is a significant functional group that influences the electronic properties and binding capabilities of the molecule. While the provided search results focus more on modifications at other positions, the nitrile group is a known bioisostere for other functional groups and can participate in important hydrogen bonding or dipolar interactions with biological targets. In many kinase inhibitors, a nitrile group can act as a key hydrogen bond acceptor.

The synthesis of the core structure often begins with a precursor like 5-bromo-2-fluorobenzonitrile, which is then cyclized with hydrazine (B178648) hydrate (B1144303) to form the 5-bromo-1H-indazol-3-amine. nih.govnih.gov This highlights the nitrile group's role as a precursor to the C-3 amine, which is then further modified. The conversion of the nitrile to an amine or amide at this position is a common strategy. For instance, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for tyrosine kinases. nih.gov Similarly, the 1H-indazole-3-amide structure is critical for the antitumor activity of drugs like Entrectinib. nih.gov

Effects of Substituents on the Indazole Ring System

The benzene (B151609) portion of the indazole ring offers multiple sites for substitution, and modifications at these positions can dramatically alter biological activity. The introduction of various substituted aromatic groups via methods like the Suzuki coupling reaction allows for the exploration of different binding pockets and can significantly enhance potency and selectivity. nih.gov

Studies on antitumor agents have shown that substituents at the C-5 position of the indazole ring have a profound effect on the anti-proliferative activity against cancer cell lines like Hep-G2. nih.gov A clear trend was observed where fluorine substitution was particularly beneficial. The activity ranking was generally found to be: 3,5-difluoro > 4-fluoro > 3-fluoro > 4-trifluoromethoxy, underscoring the importance of fluorine substituents for antitumor effects. nih.gov Similarly, SAR analysis of derivatives designed as IDO1 inhibitors indicated that substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold were crucial for inhibitory activity. nih.gov

Regiochemical Impact on SAR (N1 vs. N2 Substitution)

The indazole ring has two nitrogen atoms, N1 and N2, where substitution can occur, leading to two distinct regioisomers. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form. nih.gov This regiochemistry is a critical determinant of the molecule's three-dimensional shape and its ability to bind to a target.

In many clinically relevant indazole-based drugs, the substitution pattern is at the N1 position. For example, N-methylation and N-ethylation of an indazole nucleus in one study were confirmed by single-crystal X-ray analysis to occur at the N1 position, yielding 3-(1-ethyl-1H-indazol-3-yl) derivatives. researchgate.net The Boc protection of 3-amino-6-bromo indazole also occurs specifically at the N1 ring nitrogen. nih.gov This preference for N1 substitution is often linked to more favorable interactions with the target protein. For instance, the 1H-indazole-3-amine structure in the drug Linifanib effectively binds to the hinge region of tyrosine kinases. nih.gov

Conversely, some research has explored 2H-indazole derivatives. Novel 3-carboxamido-2H-indazole-6-arylamide derivatives were synthesized and evaluated as selective CRAF inhibitors, with some compounds showing potent antiproliferative activity against melanoma cell lines. nih.gov The choice between N1 and N2 substitution allows medicinal chemists to fine-tune the orientation of other substituents and optimize the binding geometry for a specific target.

Correlation of Molecular Features with Biological Target Interactions

The ultimate goal of SAR studies is to understand how specific molecular features correlate with interactions at the biological target, leading to the observed activity. The indazole scaffold is adept at this, providing a rigid core from which functional groups can be precisely positioned to engage with amino acid residues in a binding site.

The 1H-indazole motif itself has been identified as a key pharmacophore for inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov Docking models have shown that the 1H-indazole structure establishes effective interactions with the ferrous ion in the heme group and with hydrophobic pockets of the enzyme, which is essential for its inhibitory activity. nih.gov

In the context of antitumor activity, the mechanism often involves the inhibition of protein kinases. The 1H-indazole-3-amine fragment is a well-established hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for kinase inhibitors. nih.gov For example, compound 6o , a 3,5-disubstituted indazole derivative, was found to induce apoptosis by disrupting the p53/MDM2 pathway. nih.gov Western blot analysis confirmed that it up-regulated the expression of the p53 tumor suppressor protein while reducing the expression of its negative regulator, MDM2. nih.gov Another compound, 2f , exerted its anticancer effects by inducing apoptosis through the upregulation of Bax and cleaved caspase-3, and the downregulation of Bcl-2, while also increasing reactive oxygen species (ROS) levels in cancer cells. rsc.org

The table below summarizes the SAR findings for a series of 1H-indazole-3-amine derivatives against the Hep-G2 cancer cell line, highlighting the impact of substitution at the C-5 position.

| Compound | R¹ Substituent at C-5 | IC₅₀ (µM) vs. Hep-G2 |

| 5j | 3,5-difluoro | Most Active |

| 5e | 4-fluoro | Active |

| 5b | 3-fluoro | Moderately Active |

| 5f | 4-trifluoromethoxy | Less Active |

| Data derived from a study on the antitumor activity of 1H-indazole-3-amine derivatives. nih.gov The exact IC₅₀ values were not provided in the source text, but a clear activity trend was described. |

These correlations between specific structural modifications and their effects on molecular pathways and target interactions are fundamental to the rational design of new and more effective this compound-based therapeutic agents.

Biological Activities and Therapeutic Potential of 5 Amino 1h Indazole 3 Carbonitrile and Analogs Excluding Clinical Data

Enzyme Inhibition Studies

Kinase Inhibition

The 3-aminoindazole moiety is a recognized hinge-binding fragment, crucial for the interaction of small molecules with the ATP-binding site of kinases. mdpi.comnih.gov This has led to the development of numerous indazole-based kinase inhibitors targeting various cancers. finetechnology-ind.com

Derivatives of the 1H-indazole-3-carboxamide scaffold have been investigated for their ability to inhibit a range of kinases. finetechnology-ind.com For instance, 3-amino-1H-indazol-6-yl-benzamides have been designed as type II kinase inhibitors that target the "DFG-out" inactive conformation of the kinase activation loop. mdpi.com These compounds have demonstrated potent, single-digit nanomolar efficacy against kinases such as FLT3 and c-Kit, as well as against gatekeeper mutants like PDGFRα-T674M, which are often responsible for drug resistance. mdpi.com

The versatility of the amino-indazole scaffold is highlighted by its incorporation into inhibitors of various kinases, including:

Anaplastic Lymphoma Kinase (ALK), ROS1, and TRKs: A notable 3-aminoindazole derivative, entrectinib, has demonstrated potent inhibition of ALK with an IC50 value of 12 nM. bldpharm.com It also effectively inhibits the related tyrosine kinases ROS1 and TRKs at nanomolar concentrations. bldpharm.com

Fibroblast Growth Factor Receptors (FGFRs): Through fragment-led de novo design, 1H-indazole-based derivatives have been identified as inhibitors of FGFR1-3, with activities in the micromolar range (0.8–90 μM). bldpharm.com Additionally, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been developed as potent FGFR1 inhibitors, with one compound showing an IC50 of 69.1 ± 19.8 nM. bldpharm.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): The 1H-indazol-3-amine moiety serves as a critical hinge-binding group in diaryl thiourea (B124793) derivatives that act as multiple kinase inhibitors. finetechnology-ind.com One such compound exhibited potent inhibition of VEGFR-2, Tie2, and EphB4 with IC50 values of 3.45 nM, 2.13 nM, and 4.71 nM, respectively. finetechnology-ind.com

Other Kinases: The amino-indazole structure has also been integrated into inhibitors targeting PDK1, EGFR, and Glycogen Synthase Kinase-3 (GSK-3). finetechnology-ind.commdpi.com For GSK-3, substitutions on the 1H-indazole-3-carboxamide scaffold have been shown to significantly influence inhibitory potency. finetechnology-ind.com

Table 1: Kinase Inhibition by Indazole Analogs

| Compound Class | Target Kinase(s) | Key Findings |

|---|---|---|

| 3-Amino-1H-indazol-6-yl-benzamides | FLT3, c-Kit, PDGFRα-T674M | Single-digit nanomolar EC50 values; overcome gatekeeper mutations. mdpi.com |

| Entrectinib (3-aminoindazole derivative) | ALK, ROS1, TRKs | Potent inhibition with an IC50 of 12 nM against ALK. bldpharm.com |

| 1H-Indazole-based derivatives | FGFR1-3 | Inhibition in the range of 0.8–90 μM. bldpharm.com |

| Diaryl thiourea derivatives of 1H-indazole-3-amine | VEGFR-2, Tie2, EphB4 | IC50 values in the low nanomolar range. finetechnology-ind.com |

| 1H-Indazole-3-carboxamide derivatives | GSK-3 | Substitutions on the indazole ring are important for potency. finetechnology-ind.com |

IDO1 Enzyme Inhibition

Indoleamine 2,3-dioxygenase-1 (IDO1) is an enzyme that plays a crucial role in immune evasion by catabolizing tryptophan. mdpi.com Inhibition of IDO1 is a promising strategy in cancer immunotherapy. mdpi.com The indazole scaffold has emerged as a potential high-affinity heme-binding motif for inhibiting IDO1. mdpi.com

Research has shown that certain 1H-indazole derivatives with disubstituent groups at the 4- and 6-positions display significant IDO1 inhibitory activities. One such compound demonstrated an IC50 value of 5.3 μM. bldpharm.com Some indazole-based inhibitors are suggested to preferentially bind to the ferrous form of IDO1, acting as type II inhibitors. mdpi.com

DD-Carboxypeptidase/Penicillin-Binding Protein Inhibition

No specific research studies on the inhibition of DD-Carboxypeptidase or Penicillin-Binding Proteins by 5-Amino-1H-indazole-3-carbonitrile or its direct analogs were identified in the performed searches. General information exists on the role of penicillin-binding proteins in antibiotic resistance, but it is not directly linked to the specified compound. nih.gov

Monoamine Oxidase Affinity

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitter amines, and their inhibition is a therapeutic strategy for neuropsychiatric and neurodegenerative disorders. nih.gov Based on the MAO-B inhibitory activity of 7-nitroindazole, a series of C5- and C6-substituted indazole derivatives were synthesized and evaluated. nih.gov

While only one derivative showed submicromolar inhibition of human MAO-A, all tested compounds were submicromolar inhibitors of human MAO-B. nih.gov Particularly potent MAO-B inhibition was observed with substitutions at the C5 position of the indazole ring, with IC50 values ranging from 0.0025 to 0.024 µM. nih.gov Further studies on a selected derivative indicated a competitive mode of MAO inhibition. nih.govnih.gov

Table 2: MAO-B Inhibition by C5-Substituted Indazole Derivatives

| Derivative | IC50 (µM) |

|---|---|

| C5-substituted indazoles | 0.0025–0.024 |

Data from a study on a synthetic series of fifteen C5- and C6-substituted indazole derivatives. nih.gov

N-Methyltryptophan Oxidase (MTOX) Inhibition

While direct studies on N-Methyltryptophan Oxidase (MTOX) inhibition by this compound were not found, research on the related enzyme Nicotinamide N-methyltransferase (NNMT) has shown the potential of similar small molecules. 5-Amino-1MQ, a derivative of methylquinolinium, is a known inhibitor of NNMT. nih.govresearchgate.netnih.gov NNMT is a cytosolic enzyme involved in cellular metabolism and energy homeostasis. nih.gov Inhibition of NNMT by compounds like 5-amino-1MQ leads to a reduction in the intracellular levels of 1-MNA, the product of the NNMT reaction. nih.gov This inhibition has been shown to increase cellular energy regulators like NAD+ and may reverse diet-induced obesity in preclinical models. nih.gov

Antimicrobial Research

The search for novel antimicrobial agents is critical due to widespread resistance. Heterocyclic compounds, including those with an indazole or pyrazole (B372694) core, have been a focus of this research. nih.gov

While specific studies on the antimicrobial activity of this compound were not prominent in the search results, the broader class of indazole derivatives has shown promise. mdpi.com For instance, certain 2H-indazole derivatives have demonstrated weak to modest antibacterial activity against various Gram-positive clinical isolates, including strains of Enterococcus faecalis, Staphylococcus aureus, and Staphylococcus epidermidis, with MIC values ranging from 64 to 128 µg/mL. mdpi.com

Furthermore, related heterocyclic structures such as 5-aminopyrazoles and aminothiazoles have been investigated for their antimicrobial properties. nih.gov For example, 5-amino-4-cyano-1H-pyrazole derivatives have shown moderate to high inhibition against various bacteria and fungi. nih.gov Similarly, certain aminothiazole derivatives have exhibited antifungal activity against Histoplasma capsulatum at micromolar concentrations. The antifungal mechanism of some 5-aminoimidazole derivatives against Candida species has been linked to the production of reactive oxygen species. mdpi.com

These findings suggest that the 5-amino-heterocycle motif, including the indazole scaffold, is a viable starting point for the development of new antimicrobial agents, though further specific investigation of this compound is required.

Antibacterial Activities (Gram-positive, Gram-negative)

The antibacterial potential of indazole derivatives has been a subject of considerable research. While specific studies focusing solely on this compound are limited, the broader class of indazole compounds has demonstrated activity against both Gram-positive and Gram-negative bacteria. The structural characteristics of these compounds, such as the indazole nucleus, are believed to contribute to their ability to interfere with bacterial growth.

The effectiveness of antibacterial agents can differ significantly between Gram-positive and Gram-negative bacteria due to variations in their cell wall structures. mdpi.com Generally, plant flavonoids, another class of natural compounds, have shown greater activity against Gram-positive bacteria when their lipophilicity is high. mdpi.com Conversely, at lower lipophilicity levels, they tend to be more effective against Gram-negative bacteria. mdpi.com This suggests that the physicochemical properties of indazole analogs likely play a crucial role in their spectrum of antibacterial action. Further research is needed to elucidate the specific mechanisms and structure-activity relationships of this compound and its derivatives against a wide range of bacterial strains.

Antifungal Properties

Indazole derivatives have been recognized for their potential antifungal activity. researchgate.net The emergence of drug-resistant fungal strains has spurred the search for novel antifungal agents, with antimicrobial peptides (AMPs) being a promising area of investigation. nih.gov While direct studies on the antifungal properties of this compound are not extensively documented in the provided results, the general class of indazoles has shown promise. researchgate.net

The mechanism of action for many antifungal compounds involves the disruption of the fungal cell membrane. For instance, a novel plant-derived antifungal peptide, Cc-AFP1, demonstrated its effect by altering the permeability of the fungal cell membrane. frontiersin.org The stability of such compounds across a range of temperatures and pH levels is also a critical factor for their therapeutic potential. frontiersin.org The development of indazole-based antifungal agents would likely involve optimizing their structures to effectively target fungal-specific pathways, such as ergosterol (B1671047) biosynthesis, a key component of the fungal cell wall. nih.gov

Anti-HIV Activities

The fight against Human Immunodeficiency Virus (HIV) continues to be a global health priority, with an ongoing need for new and effective antiretroviral therapies. nih.gov Indazole derivatives have been explored for their potential anti-HIV properties. nih.gov The mechanism of action for anti-HIV compounds can vary, with some acting as fusion inhibitors that prevent the virus from entering host cells, while others inhibit key viral enzymes like reverse transcriptase, integrase, and protease. nih.govnih.gov

The 1,2,3-triazole ring, a structure related to indazole, has been incorporated into various compounds to create peptidomimetics with anti-HIV activity. nih.govnih.gov These triazole hybrids have shown the ability to inhibit different stages of the HIV life cycle. nih.gov Given the structural similarities and the established anti-HIV potential of related heterocyclic compounds, this compound and its analogs represent a promising scaffold for the design of novel anti-HIV agents. Further research would be necessary to evaluate their specific inhibitory effects on HIV replication and to understand their mechanism of action.

Antitubercular Potential

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant cause of mortality worldwide, and the rise of multidrug-resistant strains necessitates the discovery of new antitubercular drugs. nih.gov Indazole sulfonamides have been identified as a novel class of compounds with potent activity against M. tuberculosis. nih.gov These compounds have been shown to target inosine (B1671953) monophosphate dehydrogenase (IMPDH), an essential enzyme in the purine (B94841) salvage pathway of the bacterium. nih.gov

One particular indazole sulfonamide was discovered through high-throughput screening and demonstrated low micromolar potency against M. tuberculosis. nih.gov This compound was found to induce a slow lysis of the bacterial cells. nih.gov The development of derivatives of this compound could potentially lead to new antitubercular agents that act on novel targets within the M. tuberculosis bacterium.

Anticancer Research Pathways (Preclinical and Molecular Level)

The indazole core is a well-established pharmacophore in the development of anticancer drugs, with several indazole-based kinase inhibitors already on the market. nih.gov Research into this compound and its analogs continues to uncover new pathways for cancer therapy at the preclinical and molecular level.

Inhibition of Cancer Cell Line Proliferation (In Vitro Studies)

A significant area of cancer research focuses on identifying compounds that can inhibit the growth of cancer cells. Numerous studies have demonstrated the potent anti-proliferative activity of indazole derivatives against a variety of human cancer cell lines.

For instance, a series of newly synthesized 1H-indazole-3-amine derivatives were evaluated for their ability to inhibit the growth of human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.gov One compound, 6o , showed a particularly strong inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM, while exhibiting lower toxicity to normal human embryonic kidney cells (HEK-293). nih.gov Another compound, 5k , demonstrated the best inhibitory effect against the Hep-G2 cell line with an IC50 of 3.32 µM, though it also showed high toxicity to normal cells. mdpi.com

The following table summarizes the in vitro anti-proliferative activity of selected indazole derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| 6o | K562 | 5.15 | nih.gov |

| 5k | Hep-G2 | 3.32 | mdpi.com |

| 100a | HepG2 | 1.80 - 13.26 | nih.gov |

| 100a | SMMC-7721 | 1.80 - 13.26 | nih.gov |

| 100a | MIAPaCa-2 | 1.80 - 13.26 | nih.gov |

| 100a | A431 | 1.80 - 13.26 | nih.gov |

| 100a | MGC-803 | 1.80 - 13.26 | nih.gov |

| 100a | MKN28 | 1.80 - 13.26 | nih.gov |

| 100a | 8505C | 1.80 - 13.26 | nih.gov |

| 100a | K1 | 1.80 - 13.26 | nih.gov |

| 100a | BCPAP | 1.80 - 13.26 | nih.gov |

IC50 values represent the concentration of a compound that is required for 50% inhibition of cell growth.

Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a crucial process for normal tissue development and homeostasis. Many cancer cells evade apoptosis, leading to uncontrolled proliferation. A key strategy in cancer therapy is to induce apoptosis in tumor cells.

Research has shown that certain indazole derivatives can modulate apoptotic pathways. For example, compound 6o , which demonstrated significant anti-proliferative activity, was also found to induce apoptosis in K562 cells. mdpi.com Further investigation revealed that this compound could up-regulate the expression of the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2. mdpi.com Additionally, it was observed to increase the expression of the tumor suppressor protein p53 and decrease the expression of its negative regulator, MDM2. mdpi.com These findings suggest that the anticancer activity of this indazole derivative may be mediated through the p53/MDM2 pathway and the modulation of Bcl-2 family proteins. mdpi.com

Targeting Specific Molecular Pathways in Oncology

The indazole core is a significant pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. Numerous indazole derivatives have been synthesized and investigated for their ability to inhibit specific kinases involved in cancer progression, such as tyrosine kinases and serine/threonine kinases. Some indazole-based drugs, including axitinib, linifanib, niraparib, and pazopanib, are already in clinical use for treating various cancers like lung, breast, colon, and prostate cancer.

The 1H-indazole-3-amine structure is recognized as an effective fragment for binding to the hinge region of kinases. For instance, in the drug Linifanib, this moiety plays a crucial role in its interaction with tyrosine kinase. Similarly, the 1H-indazole-3-amide structure in Entrectinib is vital for its antitumor activity.

Researchers have explored various substitutions on the indazole ring to enhance potency and selectivity. For example, 1H-indazole-3-carboxamide derivatives have been identified as potential inhibitors of human GSK-3β, binding to its ATP binding site. It was observed that a methoxy (B1213986) group at the 5-position of the indazole ring was important for high potency.

In the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles have shown promise. The introduction of a 4-methylpiperazine group resulted in a compound with remarkable activity (IC50 = 30.2 nM).

A series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activities against several human cancer cell lines. One compound, in particular, demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM and showed good selectivity over a normal cell line. This compound was found to induce apoptosis and affect the cell cycle, possibly by inhibiting the Bcl2 family and the p53/MDM2 pathway.

The anti-proliferative effects of an N3-acyl-N5-aryl-3,5-diaminoindazole analog have also been studied in various cancer cell lines. Furthermore, 5-amino-1H-indazole-3-carboxylic acid and its derivatives are considered valuable in the development of anti-cancer agents due to their versatile chemical properties.

Table 1: Investigated Indazole Analogs in Oncology Research

| Compound/Analog | Target/Activity | Key Findings |

|---|---|---|

| 1H-Indazole-3-carboxamide derivatives | GSK-3β inhibitors | Methoxy group at 5-position enhanced potency. |

| 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-(4-methylpiperazin-1-yl)-1H-indazole | FGFR inhibitor | Showed remarkable activity with an IC50 of 30.2 nM. |

| 1H-Indazole-3-amine derivative (Compound 6o) | K562 cell line inhibitor | Exhibited an IC50 of 5.15 µM and induced apoptosis. |

| N3-acyl-N5-aryl-3,5-diaminoindazole analog | Anti-proliferative | Effects studied in various cancer cell lines. |

Anti-inflammatory Investigations

Indazole derivatives have demonstrated significant potential as anti-inflammatory agents. Studies have shown that these compounds can exert their effects through various mechanisms, including the inhibition of key inflammatory mediators.

A study investigating the anti-inflammatory activity of indazole and its derivatives, including 5-aminoindazole (B92378), found that they significantly inhibited carrageenan-induced hind paw edema in a dose- and time-dependent manner. 5-aminoindazole, at a dose of 100 mg/kg, produced a maximum inhibition of 83.09%. The anti-inflammatory action of these indazoles is believed to be mediated, at least in part, by the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines, and free radicals.

In vitro assays revealed that 5-aminoindazole was the most potent among the tested compounds in inhibiting COX-2, with an IC50 value ranging from 12.32 to 23.42 μM across different concentrations. Furthermore, these indazole derivatives, including 5-aminoindazole, demonstrated a concentration-dependent inhibition of lipid peroxidation, indicating their antioxidant properties which can contribute to their anti-inflammatory effects.

The development of novel 1H-indazole analogs as potential anti-inflammatory agents has been pursued through computational methods like molecular docking and molecular dynamics simulations. These studies have targeted the COX-2 enzyme, with compounds bearing difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups showing significant binding affinities.

Another compound, 5-amino-1-methylquinoline (5-amino-1MQ), an NNMT inhibitor, has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory molecules.

Table 2: Anti-inflammatory Activity of Indazole Derivatives

| Compound | Assay | Result |

|---|---|---|

| 5-Aminoindazole | Carrageenan-induced paw edema (100 mg/kg) | 83.09% inhibition |

| 5-Aminoindazole | COX-2 Inhibition (in vitro) | IC50: 12.32–23.42 μM |

| Indazole | Carrageenan-induced paw edema (100 mg/kg) | 61.03% inhibition |

| 6-Nitroindazole | Carrageenan-induced paw edema (100 mg/kg) | Significant inhibition |

Neurodegenerative Disease Research (e.g., LRRK2 Antagonism, MAO Inhibition)

Indazole derivatives are being explored for their therapeutic potential in neurodegenerative diseases, which include conditions like Alzheimer's, Parkinson's, and Huntington's disease. The focus of this research is on targeting specific enzymes and pathways implicated in the pathology of these disorders.

One key area of investigation is the inhibition of monoamine oxidase B (MAO-B). MAO-B is an enzyme that plays a role in the breakdown of neurotransmitters like dopamine (B1211576), and its inhibition can be beneficial in conditions such as Parkinson's disease. Researchers have designed and synthesized N-substituted indole-based analogs, structurally related to indazoles, as potent and selective MAO-B inhibitors. For instance, compounds 4b and 4e, derived from an indole (B1671886) scaffold, exhibited high inhibitory activity against MAO-B with IC50 values of 1.65 and 0.78 µM, respectively, and showed greater selectivity than the established MAO-B inhibitor rasagiline. Kinetic studies of the most potent derivative, 4e, revealed a competitive mode of inhibition.

Furthermore, indazole-5-carboxamides have been developed as highly potent, selective, reversible, and competitive MAO-B inhibitors with subnanomolar potency. These compounds have also been optimized for water solubility and brain permeability, which are crucial properties for drugs targeting the central nervous system.